molecular formula C29H34N2O3 B12712072 Einecs 301-154-4 CAS No. 93981-68-1

Einecs 301-154-4

Cat. No.: B12712072
CAS No.: 93981-68-1
M. Wt: 458.6 g/mol
InChI Key: LKUYDEBIWJKEQO-HVDRVSQOSA-N
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Description

Einecs 301-154-4, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. The compound has a molecular formula of C7H5N3O6 and is commonly used in military applications, mining, and demolition.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration is typically carried out in three stages:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: The mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Finally, dinitrotoluene undergoes a third nitration to produce 2,4,6-trinitrotoluene.

The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure complete nitration.

Industrial Production Methods

Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process is carefully controlled to manage the exothermic nature of the reactions and to ensure the safety of the production environment. The final product is purified through recrystallization to obtain high-purity 2,4,6-trinitrotoluene.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

    Reduction: It can be reduced to form different amines.

    Oxidation: It can be oxidized to form various oxidation products.

    Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like iron and hydrochloric acid.

    Oxidation: Oxidizing agents such as potassium permanganate or nitric acid are used.

    Substitution: Various nucleophiles can be used to replace the nitro groups under specific conditions.

Major Products

    Reduction: Produces amines such as 2,4,6-triaminotoluene.

    Oxidation: Produces oxidation products like 2,4,6-trinitrobenzoic acid.

    Substitution: Produces substituted toluenes depending on the nucleophile used.

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications:

    Chemistry: Used as a standard explosive in various chemical studies and experiments.

    Biology: Studied for its effects on biological systems and its potential use in biosensors.

    Medicine: Investigated for its potential use in targeted drug delivery systems.

    Industry: Widely used in mining, demolition, and military applications due to its explosive properties.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor. This rapid gas formation results in a high-pressure explosion.

Comparison with Similar Compounds

2,4,6-trinitrotoluene can be compared with other nitroaromatic compounds such as:

    2,4-dinitrotoluene: Less explosive but still used in various applications.

    2,4,6-trinitrophenol (picric acid): More sensitive to shock and friction, making it more dangerous to handle.

    Nitroglycerin: More powerful explosive but less stable than 2,4,6-trinitrotoluene.

2,4,6-trinitrotoluene is unique due to its balance of stability and explosive power, making it a preferred choice in many applications.

Properties

CAS No.

93981-68-1

Molecular Formula

C29H34N2O3

Molecular Weight

458.6 g/mol

IUPAC Name

3,3-diphenyl-N-(1-phenylpropan-2-yl)propan-1-amine;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C24H27N.C5H7NO3/c1-20(19-21-11-5-2-6-12-21)25-18-17-24(22-13-7-3-8-14-22)23-15-9-4-10-16-23;7-4-2-1-3(6-4)5(8)9/h2-16,20,24-25H,17-19H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI Key

LKUYDEBIWJKEQO-HVDRVSQOSA-N

Isomeric SMILES

CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.C1CC(=O)NC1C(=O)O

Origin of Product

United States

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